

# Physical and chemical properties of Deschloro-Zopiclone

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## Compound of Interest

Compound Name: Deschloro-Zopiclone

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An In-depth Technical Guide on the Physical and Chemical Properties of **Deschloro-Zopiclone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Deschloro-Zopiclone** is a known impurity and metabolite of Zopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia.[1][2] Understanding the physical and chemical properties of **Deschloro-Zopiclone** is crucial for quality control, impurity profiling, and pharmacological assessment in drug development. This guide provides a comprehensive overview of the available technical data on **Deschloro-Zopiclone**, including its physicochemical properties, analytical methodologies for its characterization, and its expected mechanism of action based on its structural similarity to Zopiclone.

## Chemical and Physical Properties

**Deschloro-Zopiclone**, also known by its IUPAC name (5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate, is a derivative of Zopiclone lacking the chlorine atom on the pyridine ring.[3] This structural modification influences its physicochemical properties.

## Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of **Deschloro-Zopiclone**. It is important to note that much of the publicly available data is computationally

predicted.

Table 1: General and Computed Properties of **Deschloro-Zopiclone**

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>6</sub> O <sub>3</sub>	<a href="#">[4]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	354.36 g/mol	<a href="#">[4]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Exact Mass	354.14403846 Da	<a href="#">[3]</a>
Monoisotopic Mass	354.14403846 Da	<a href="#">[3]</a>
Topological Polar Surface Area	91.8 Å <sup>2</sup>	<a href="#">[3]</a>
Heavy Atom Count	26	<a href="#">[3]</a>
Complexity	539	<a href="#">[3]</a>
XLogP3	-0.2	<a href="#">[3]</a>

Table 2: Experimental and Predicted Physical Properties of **Deschloro-Zopiclone**

Property	Value	Remarks	Source
Physical State	Solid, Off-White to Pale Beige	Experimental	<a href="#">[6]</a>
pKa	6.70 ± 0.10	Predicted	<a href="#">[6]</a>
Solubility	DMSO: 16.67 mg/mL (47.04 mM)	Requires sonication	<a href="#">[4]</a>
Acetonitrile, Chloroform, Methanol	Slightly soluble (Methanol may require heating)	<a href="#">[6]</a>	

For comparison, the parent compound Zopiclone has a melting point of 178 °C, a LogP of 0.8, and a water solubility of 0.151 mg/mL at 25 °C.[\[7\]](#)[\[8\]](#)

## Experimental Protocols for Characterization

The characterization and quantification of **Deschloro-Zopiclone**, particularly in the context of impurity analysis in Zopiclone drug products, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and effective technique.

### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is suitable for the simultaneous quantification of Zopiclone and its related impurities, including **Deschloro-Zopiclone**, in biological matrices or pharmaceutical formulations.

**Objective:** To develop a robust method for the separation and quantification of **Deschloro-Zopiclone**.

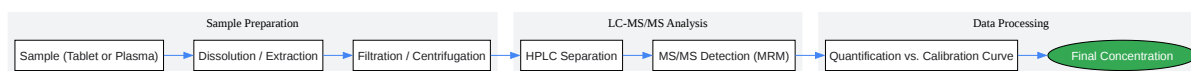
**Instrumentation:**

- High-Performance Liquid Chromatography (HPLC) system
- Chiral stationary phase column (e.g., Chiralpak ADR-H for enantioselective separation if needed)[9]
- Triple-quadrupole Mass Spectrometer

**Methodology:**

- Sample Preparation:
  - For biological samples (e.g., plasma): Perform liquid-liquid extraction to isolate the analytes.[9]
  - For pharmaceutical tablets: Dissolve the crushed tablet in a suitable solvent (e.g., a mixture of mobile phase components) and filter to remove excipients.
- Chromatographic Separation:

- Mobile Phase: A mixture of organic solvents such as ethanol, methanol, and acetonitrile, with a small percentage of an amine modifier like diethylamine to improve peak shape.[9]
- Flow Rate: Typically around 1.0 mL/min.[9]
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.
- Mass Spectrometric Detection:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.
  - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for **Deschloro-Zopiclone** and an internal standard.
- Quantification:
  - Construct a calibration curve using standards of known **Deschloro-Zopiclone** concentrations.
  - The concentration in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.



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Caption: Workflow for LC-MS/MS analysis of **Deschloro-Zopiclone**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of **Deschloro-Zopiclone**.

Objective: To confirm the chemical structure of **Deschloro-Zopiclone** and assign proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) signals.

Instrumentation:

- High-field NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

- Sample Preparation: Dissolve a pure sample of **Deschloro-Zopiclone** (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).
- $^1\text{H}$  NMR:
  - Acquire a standard one-dimensional proton NMR spectrum.
  - Expected signals would include aromatic protons from the pyridine and pyrrolopyrazine ring systems, and aliphatic protons from the methylpiperazine moiety.
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
- 2D NMR (COSY, HSQC, HMBC):
  - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the molecule.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

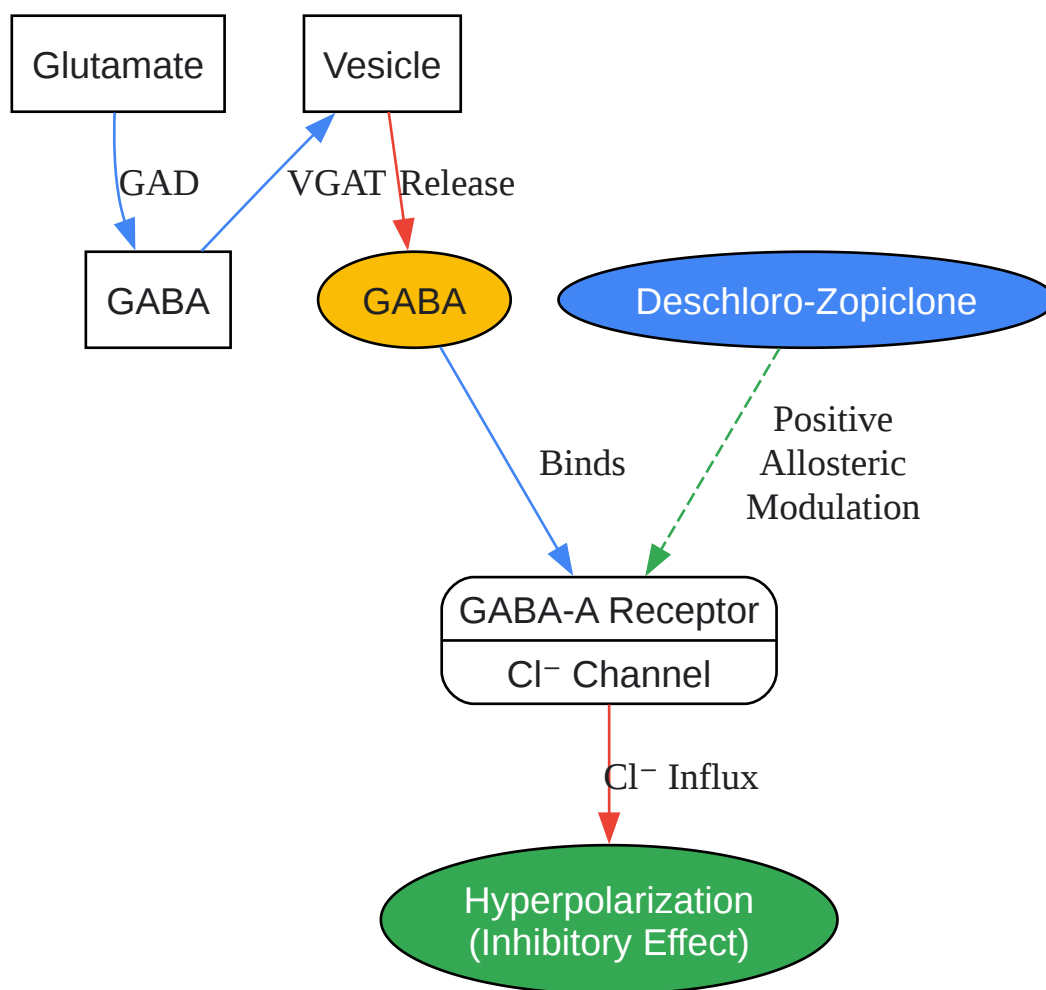
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

## Signaling Pathway and Mechanism of Action

As a close structural analog of Zopiclone, **Deschloro-Zopiclone** is presumed to exert its pharmacological effects through a similar mechanism of action. Zopiclone is a positive allosteric modulator of the GABA-A receptor.<sup>[7][10][11]</sup>

## Modulation of the GABA-A Receptor

The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).<sup>[12][13]</sup> Zopiclone, and likely **Deschloro-Zopiclone**, binds to the GABA-A receptor complex at or near the benzodiazepine binding site.<sup>[14][15]</sup> This binding enhances the effect of GABA, leading to an increased frequency of chloride ( $\text{Cl}^-$ ) channel opening.<sup>[16][17]</sup><sup>[18]</sup> The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a sedative-hypnotic effect.<sup>[14][18]</sup>



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Caption: Proposed signaling pathway for **Deschloro-Zopiclone** at the GABA-A receptor.

## Conclusion

This technical guide consolidates the available data on the physical and chemical properties of **Deschloro-Zopiclone**. While comprehensive experimental data remains limited, the provided information from computational models and analytical methodologies offers a solid foundation for researchers. The structural similarity to Zopiclone provides a strong basis for predicting its pharmacological activity as a GABA-A receptor modulator. Further experimental validation of its properties and pharmacological profile is essential for its use as a reference standard and for a complete understanding of its role in the context of Zopiclone therapy.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Deschloro-Zopiclone | CymitQuimica [cymitquimica.com]
- 3. Deschloro-Zopiclone | C<sub>17</sub>H<sub>18</sub>N<sub>6</sub>O<sub>3</sub> | CID 131667470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Deschloro-Zopiclone | TRC-D289515-100MG | LGC Standards [lgcstandards.com]
- 6. Deschloro-Zopiclone | 1348046-61-6 [m.chemicalbook.com]
- 7. Zopiclone - Wikipedia [en.wikipedia.org]
- 8. Zopiclone | C<sub>17</sub>H<sub>17</sub>ClN<sub>6</sub>O<sub>3</sub> | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What is Zopiclone used for? [synapse.patsnap.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 15. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABA receptor - Wikipedia [en.wikipedia.org]
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